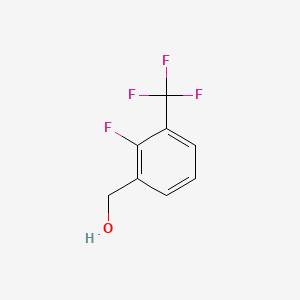

2-Fluoro-3-(trifluoromethyl)benzyl alcohol

Description

Significance of Fluorine Substitution in Organic Molecules for Research

Fluorine substitution is a widely employed strategy in medicinal chemistry, agrochemistry, and materials science. The replacement of hydrogen with fluorine can lead to enhanced metabolic stability by blocking sites susceptible to enzymatic oxidation. Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, influencing a molecule's pKa and its interactions in a biological environment. The trifluoromethyl group (-CF3), in particular, is a common substituent used to increase lipophilicity, which can improve a compound's ability to cross cell membranes. The presence of these fluorine-containing moieties is a key feature in many modern pharmaceuticals and agrochemicals, contributing to their enhanced efficacy and pharmacokinetic profiles. nih.govnih.gov

Overview of Benzyl (B1604629) Alcohol Scaffold in Advanced Chemical Synthesis

The benzyl alcohol scaffold is a fundamental structural motif in organic chemistry. It consists of a benzene (B151609) ring attached to a hydroxymethyl group (-CH2OH). This arrangement provides a versatile platform for a wide array of chemical transformations. The hydroxyl group can be easily oxidized to an aldehyde or carboxylic acid, or it can be converted into a good leaving group for nucleophilic substitution reactions. Benzyl alcohols are also key intermediates in the synthesis of more complex molecules, including natural products, pharmaceuticals, and polymers. Their derivatives are found in a variety of bioactive compounds and are used as protecting groups in multi-step syntheses.

Positioning of 2-Fluoro-3-(trifluoromethyl)benzyl alcohol within Contemporary Chemical Research

This compound is a specialized reagent and building block that combines the advantageous properties of both fluorine substitution and the benzyl alcohol scaffold. The presence of a fluorine atom at the ortho position and a trifluoromethyl group at the meta position of the benzene ring creates a unique electronic and steric environment. This substitution pattern makes it a valuable intermediate in the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. Researchers utilize this compound to introduce the 2-fluoro-3-(trifluoromethyl)phenylmethyl moiety into larger molecules, thereby leveraging the effects of these specific fluorine substitutions to fine-tune the properties of the target compounds. While detailed research findings on this specific molecule are not extensively published in peer-reviewed literature, its availability from numerous chemical suppliers indicates its utility as a tool in discovery and development laboratories. Its structural analogues are often employed in the synthesis of complex organic molecules, suggesting that this compound serves a similar role as a precursor to new chemical entities.

Chemical and Physical Properties of this compound

The properties of this compound are derived from its specific molecular structure. The combination of the aromatic ring, the hydroxyl group, and the two distinct fluorine-containing substituents dictates its physical characteristics and chemical reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 207981-45-1 | jk-sci.comsigmaaldrich.com |

| Molecular Formula | C8H6F4O | jk-sci.com |

| Molecular Weight | 194.13 g/mol | jk-sci.com |

| Appearance | Not specified in available literature | |

| Boiling Point | Not consistently reported | |

| Density | Not consistently reported | |

| Solubility | Expected to be soluble in common organic solvents |

Note: Some physical properties like boiling point and density are not consistently reported across publicly available sources.

The reactivity of the hydroxyl group in this compound is influenced by the electron-withdrawing nature of the fluoro and trifluoromethyl substituents on the aromatic ring. These groups can affect the acidity of the alcohol and the reactivity of the benzylic position. For instance, the electron-withdrawing effects can influence the ease of oxidation of the alcohol to the corresponding aldehyde or carboxylic acid.

Synthesis and Research Applications

While specific, detailed synthetic procedures and research applications for this compound are not widely documented in readily available scientific literature, general methods for the synthesis of substituted benzyl alcohols can be inferred. A common route involves the reduction of the corresponding substituted benzaldehyde. For example, 2-fluoro-3-(trifluoromethyl)benzaldehyde could be reduced using a suitable reducing agent like sodium borohydride to yield the target benzyl alcohol.

The primary research application of this compound is as a synthetic intermediate. It provides a means to incorporate the 2-fluoro-3-(trifluoromethyl)phenylmethyl group into a larger molecule. This is particularly relevant in the fields of medicinal chemistry and agrochemical research, where the introduction of fluorinated substituents is a key strategy for optimizing the biological activity and pharmacokinetic properties of new compounds. The unique substitution pattern of this benzyl alcohol derivative allows for the systematic exploration of structure-activity relationships in drug discovery and development programs. For instance, trifluoromethylated benzyl groups have been shown to influence the stereoselectivity of certain glycosylation reactions. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

[2-fluoro-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHMGVIWWRPCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343379 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207981-45-1 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Fluoro 3 Trifluoromethyl Benzyl Alcohol

Established Synthetic Pathways for Fluorinated Benzyl (B1604629) Alcohols

Traditional methods for synthesizing fluorinated benzyl alcohols, including 2-Fluoro-3-(trifluoromethyl)benzyl alcohol, often rely on foundational organic reactions. These pathways are well-documented and provide reliable routes to the target molecule.

Reduction Reactions in the Synthesis of Benzyl Alcohols

A primary and widely used method for the synthesis of benzyl alcohols is the reduction of the corresponding benzoic acid or benzaldehyde. In the case of this compound, the precursor is typically 2-Fluoro-3-(trifluoromethyl)benzoic acid. This transformation can be accomplished using various reducing agents.

For instance, the reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid to its corresponding benzyl alcohol has been successfully achieved with a borane-tetrahydrofuran (B86392) complex, yielding the product in high purity. guidechem.com A similar strategy can be applied to 2-Fluoro-3-(trifluoromethyl)benzoic acid. The general reaction involves the treatment of the benzoic acid with a suitable reducing agent, which selectively reduces the carboxylic acid group to a primary alcohol.

Another common approach involves the reduction of the corresponding benzaldehyde. ontosight.ai This can be achieved using milder reducing agents compared to those required for benzoic acid reduction. The synthesis of fluorinated benzaldehydes themselves is a critical preceding step, often accomplished through formylation of fluorinated benzenes. google.com The reduction of polyfluoroaryl acids and their derivatives, such as esters and acyl chlorides, is a well-established route to these vital benzyl alcohols. researchgate.net

Table 1: Common Reducing Agents for the Synthesis of Benzyl Alcohols

| Precursor | Reducing Agent | Key Features |

| Benzoic Acid | Borane-tetrahydrofuran complex | High yield and purity |

| Benzoic Acid | Zinc borohydride | Economical and effective for polyfluorinated compounds researchgate.net |

| Benzaldehyde | Sodium borohydride | Milder conditions |

| Acyl Chloride | Polymethylhydrosiloxane (PMHS) with Pd(0) catalyst | Efficient for aryl acid chlorides msu.edu |

Modification of Halogenated Benzyl Precursors

An alternative synthetic route involves the modification of a pre-existing halogenated benzyl precursor, such as a benzyl halide. This method typically involves a nucleophilic substitution reaction where the halide is displaced by a hydroxide (B78521) group. For example, 4-Fluoro-3-(trifluoromethyl)benzyl alcohol can be synthesized by reacting 4-fluoro-3-(trifluoromethyl)benzyl chloride with sodium hydroxide. ontosight.ai

The synthesis of the halogen-containing benzyl halide precursor is a crucial first step and can be achieved by reacting a benzyl alcohol with a halogenating agent. google.com While seemingly circular, this approach is valuable when the starting benzyl alcohol is more readily available than the corresponding benzoic acid or benzaldehyde. The reactivity of benzyl alcohols can be enhanced using reagents like XtalFluor-E, which facilitate in situ activation for subsequent reactions. rsc.org

Utilization of Nitrile Group Transformations to Alcohol Functionalities

The transformation of a nitrile group offers another versatile pathway to benzyl alcohols. This can be achieved through a two-step process involving the hydrolysis of the nitrile to a carboxylic acid, followed by reduction, or through direct reduction of the nitrile. The synthesis of a fluorinated benzyl alcohol from a fluorinated benzonitrile (B105546) can involve reducing the nitrile to the corresponding aldehyde, which is then further reduced to the alcohol. google.com

Alternatively, the fluorinated benzonitrile can be hydrolyzed to form the corresponding fluorinated benzoic acid, which is then reduced to the benzyl alcohol. google.comgoogle.com The transformation of benzonitrile to benzyl alcohol can also be achieved in supercritical alcohols under non-catalytic conditions, with the specific product depending on the alcohol used. researchgate.net

Novel Approaches and Advancements in the Synthesis of this compound

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of fluorinated compounds. These novel approaches aim to overcome the limitations of traditional methods and align with the principles of modern chemistry.

Stereoselective Synthesis Methodologies

The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective synthesis methods. For chiral benzyl alcohols, this often involves the asymmetric reduction of a prochiral ketone or aldehyde. Organocatalysis has emerged as a powerful tool for the enantioselective α-fluorination of aldehydes, which can then be reduced to the chiral alcohol. researchgate.net

The introduction of fluorine and a trifluoromethyl group can create a stereogenic center, and controlling the stereochemistry is crucial for biological activity. nih.gov Rhodium-catalyzed asymmetric C-H bond activation has been used for the three-component coupling of indoles, 1,3-enynes, and activated aldehydes to produce chiral allenyl alcohols with high enantioselectivity. acs.org While not directly applied to this compound, these advanced catalytic systems demonstrate the potential for creating complex chiral fluorinated alcohols. The use of trifluoromethylated benzyl groups as protecting groups in glycosylation reactions has also been shown to influence stereoselectivity. nih.govacs.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com In the context of fluorinated benzyl alcohol synthesis, this includes the development of catalytic processes that avoid stoichiometric reagents and the use of more environmentally benign solvents.

Visible light-induced photocatalysis offers a green approach to deoxyfluorination of benzyl alcohols, utilizing SF6 as a fluorinating reagent. rsc.org The use of fluorinated alcohols as reaction media and promoters can also offer advantages in terms of operational simplicity and environmental friendliness. researchgate.net Enzymatic synthesis represents a promising green alternative, as enzymes can catalyze reactions with high selectivity under mild conditions. nih.govmdpi.com Biocatalytic processes have been developed for the synthesis of chiral alcohols, which are important intermediates for pharmaceuticals. nih.gov

Table 2: Comparison of Synthetic Approaches

| Methodology | Advantages | Disadvantages |

| Established Pathways | ||

| Reduction Reactions | Reliable, well-understood | Often requires strong reducing agents |

| Halogenated Precursors | Utilizes readily available starting materials | May involve multiple steps |

| Nitrile Transformations | Versatile starting material | Can require harsh reaction conditions |

| Novel Approaches | ||

| Stereoselective Synthesis | Access to enantiomerically pure compounds | Can be complex and require specialized catalysts |

| Green Chemistry | Environmentally friendly, sustainable | May require further optimization for industrial scale |

Catalytic Methods for Enhanced Efficiency

The synthesis of fluorinated benzyl alcohols, including this compound, has been significantly advanced through the development of efficient catalytic strategies. These methods offer high yields and stereoselectivity, which are crucial for producing specific isomers of the target molecule. One prominent approach is the dynamic kinetic resolution (DKR) combined with Noyori-Ikariya asymmetric transfer hydrogenation (ATH). acs.org This technique is particularly effective for converting α-trifluoromethyl ketones into the corresponding β-CF3 benzylic alcohols with high levels of control over the stereochemistry. acs.org

The process allows for the simultaneous creation of two adjacent stereogenic centers, achieving up to 99.9% enantiomeric excess (ee) and a diastereomeric ratio (dr) of up to 99.9:0.1. acs.org The reaction is typically carried out using a ruthenium catalyst, such as (S,S)-C2, in a mixture of formic acid and triethylamine (B128534) (HCOOH/Et3N) and a solvent like chlorobenzene (B131634) at moderate temperatures (e.g., 40 °C). acs.org The efficiency of these catalytic systems allows for low catalyst loadings, often around 1 mol %, with reaction times ranging from one to six hours to achieve full conversion. acs.org

Other catalytic systems have been developed for key steps in the synthesis, such as the crucial fluorination of the benzylic position. These methods often employ transition metals to achieve high selectivity and efficiency.

Copper Catalysis: A copper-catalyzed radical relay mechanism can be used for benzylic C(sp³)–H fluorination, using N-fluorobenzenesulfonimide (NFSI) as both the fluorine source and a precursor to the hydrogen atom transfer (HAT) reagent. beilstein-journals.orgorganic-chemistry.org

Silver Catalysis: Silver-catalyzed methods may use unprotected amino acids as radical precursors. d-nb.info In this system, Ag(II) promotes the decarboxylation of an amino acid like glycine (B1666218) to generate an α-amino radical, which then performs a HAT on the benzylic substrate. The resulting benzylic radical undergoes fluorine atom transfer (FAT) with a reagent like Selectfluor. d-nb.info

Iron Catalysis: A mild approach for the C(sp³)–H functionalization of benzylic positions involves the use of commercially available iron(II) acetylacetonate (B107027) with Selectfluor, which provides good yields and selectivity. organic-chemistry.org

Photocatalysis: Visible-light photocatalysis represents another strategy. Catalysts like 9-fluorenone (B1672902) can be photoexcited to initiate a HAT process for benzylic fluorination with Selectfluor. beilstein-journals.orgd-nb.info

These catalytic methods provide versatile and efficient routes toward the synthesis of complex molecules like this compound by enabling key bond formations under controlled conditions.

| Catalyst | Reaction Conditions | Reaction Time | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|---|

| (S,S)-C2 (1 mol %) | HCOOH/Et3N (5:2), Chlorobenzene, 40 °C | 1-6 hours | Up to 99.9:0.1 | Up to 99.9% | Up to 99% (isolated) |

Precursor Chemistry and Reaction Mechanism Elucidation in Synthesis

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound. This involves detailed investigations into the fluorination process and the kinetic and thermodynamic factors that govern the compound's formation.

Mechanistic Investigations of Fluorination Reactions

The introduction of the fluorine atom onto the benzene (B151609) ring or the benzylic position is a critical step, and its mechanism has been the subject of extensive study. For direct benzylic C–H fluorination, several mechanistic pathways have been proposed, often involving radical intermediates.

In photocatalytic and metal-catalyzed reactions, a common initial step is Hydrogen Atom Transfer (HAT), where a catalyst-generated radical abstracts a hydrogen atom from the benzylic position to form a benzylic radical. beilstein-journals.orgd-nb.info This radical then reacts with a fluorine source, such as Selectfluor, in a Fluorine Atom Transfer (FAT) step to yield the final product. beilstein-journals.orgd-nb.info Some silver-catalyzed reactions proceed via a radical-polar crossover mechanism, where the stability and oxidation potentials of the silver catalyst are modulated by amide ligands. beilstein-journals.org

The mechanism of C–F bond activation in precursor molecules like benzyl fluoride (B91410) has also been studied using Density Functional Theory (DFT). nih.gov These studies help to elucidate whether the reaction follows a dissociative unimolecular (SN1) or an associative bimolecular (SN2) pathway. nih.gov In the presence of strong hydrogen-bond donors like hexafluoroisopropanol (HFIP), an SN1 mechanism is often proposed. nih.gov The donor molecule associates with the fluorine atom on the benzyl fluoride, leading to ionization and the formation of a benzylic carbocation. nih.gov This carbocation is then trapped by a nucleophile. nih.gov Conversely, other conditions may favor an SN2 mechanism, where backside attack by a nucleophile occurs with inversion of configuration at the stereocenter. nih.gov DFT studies suggest that multiple hydrogen-bond donors can surround the fluorine atom, stabilizing the transition state and promoting a purely associative SN2 pathway. nih.gov

Reaction Kinetics and Thermodynamics in the Formation of this compound

For instance, the kinetics of the oxidation of benzyl alcohol by benzimidazolium fluorochromate (BIFC) have been studied in an aqueous acetic acid medium. researchgate.net The reaction exhibits first-order dependence with respect to both the oxidant (BIFC) and the substrate (benzyl alcohol). researchgate.net The rate of such reactions is influenced by several factors:

Reactant Concentration: The pseudo-first-order rate constants remain constant with varying oxidant concentrations but increase linearly with an increase in the substrate concentration, confirming the first-order dependence. researchgate.net

Acidity: The reaction is catalyzed by hydrogen ions, indicating that the protonated form of the oxidant is a more active species. researchgate.net

Solvent Polarity: The reaction rate increases with a decrease in the dielectric constant of the medium. researchgate.net

Kinetic studies conducted at different temperatures allow for the determination of important thermodynamic activation parameters. For the oxidation of benzyl alcohol by BIFC, the activation enthalpy (ΔH#) and activation entropy (ΔS#) have been calculated from the linear relationship between the logarithm of the rate constant and the inverse of the temperature (Arrhenius plot). researchgate.net A large negative value for the activation entropy suggests a highly ordered, rigid transition state. researchgate.net Based on these kinetic observations, a rate law can be proposed, such as: Rate = k[Substrate][Oxidant][H+]. researchgate.net

| Parameter | Value |

|---|---|

| Order with respect to [Oxidant] | 1 |

| Order with respect to [Substrate] | 1 |

| ΔH# (Activation Enthalpy) | 47.31 kJ mol-1 |

| ΔS# (Activation Entropy) | -160.81 J K-1 mol-1 |

Purification and Isolation Techniques for High-Purity this compound in Research Settings

Following the chemical synthesis, a multi-step purification process is essential to isolate this compound in high purity, which is critical for subsequent applications and characterization. The specific techniques employed depend on the physical properties of the target compound and the nature of the impurities present from the reaction.

A typical purification workflow begins after the reaction is complete. The reaction mixture is often subjected to an aqueous workup to remove inorganic salts and water-soluble reagents. This involves partitioning the mixture between water and an organic solvent, such as ethyl acetate, in which the desired alcohol is soluble. guidechem.com The organic layers are combined, washed, and then dried over an anhydrous agent like magnesium sulfate (B86663) or sodium sulfate to remove residual water. researchgate.netguidechem.com

After drying, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. ulsan.ac.kr This crude material contains the target compound along with unreacted starting materials, byproducts, and residual catalyst. To achieve high purity, one or more chromatographic or distillation techniques are commonly used.

Silica (B1680970) Gel Column Chromatography: This is a widely used method for purifying organic compounds. ulsan.ac.kr The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. A solvent system (eluent), typically a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate, is passed through the column. ulsan.ac.kr The components of the mixture separate based on their differing affinities for the stationary phase (silica gel) and the mobile phase (eluent), allowing for the collection of pure fractions of this compound.

Distillation: If the compound is a thermally stable liquid, distillation under reduced pressure (vacuum distillation) can be an effective method for purification. google.com This technique separates compounds based on differences in their boiling points. For analogous compounds, this method has been shown to yield purity exceeding 95%.

Recrystallization: If the final product is a solid at room temperature, recrystallization can be an excellent method for achieving very high purity. This involves dissolving the crude solid in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. guidechem.com

The purity of the final isolated product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC). acs.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Fluoro-3-(trifluoromethyl)benzyl alcohol, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments is essential for a complete assignment of its structure.

The analysis of one-dimensional NMR spectra provides the initial and most fundamental structural data points.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the alcohol proton (OH), the benzylic methylene (B1212753) protons (CH₂), and the three aromatic protons. The hydroxyl proton will appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but typically expected in the 2-4 ppm range. The benzylic CH₂ protons are expected to appear as a singlet around 4.8 ppm. The three aromatic protons will be in the 7.3-7.7 ppm region, displaying complex splitting patterns due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

¹³C NMR: The carbon NMR spectrum will reveal eight distinct carbon signals. The benzylic carbon (CH₂) is expected around 60-65 ppm. The trifluoromethyl carbon (CF₃) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), with a chemical shift in the range of 120-130 ppm. The aromatic carbons will resonate between 115 and 140 ppm. The carbon directly bonded to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF), while others will exhibit smaller two- or three-bond couplings (²JCF, ³JCF), aiding in their assignment.

¹⁹F NMR: The fluorine NMR spectrum is crucial for this molecule. It is expected to show two signals. The trifluoromethyl (CF₃) group will appear as a singlet at approximately -63 ppm. The single aromatic fluorine atom will appear as a more complex multiplet in a different region of the spectrum, with its precise shift influenced by the ortho-CF₃ group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| CH₂ | ~4.8 | s | ~62 | t | |

| OH | 2.0-4.0 | br s | - | - | |

| Ar-H4 | ~7.4 | m | ~118 | d | |

| Ar-H5 | ~7.5 | m | ~129 | d | |

| Ar-H6 | ~7.6 | m | ~127 | d | |

| C1 | - | - | ~135 | d | |

| C2 | - | - | ~160 | d | ¹JCF ≈ 250 |

| C3 | - | - | ~125 | qd | ²JCF ≈ 30 |

| C4 | - | - | ~118 | d | |

| C5 | - | - | ~129 | s | |

| C6 | - | - | ~127 | d | |

| CF₃ | - | - | ~124 | q | ¹JCF ≈ 275 |

Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their relative positions on the ring. No cross-peaks would be expected for the benzylic CH₂ or OH protons unless there is coupling, for instance, between the CH₂ and OH protons under specific (e.g., anhydrous DMSO) conditions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). jk-sci.com This technique would definitively link the proton signal around 4.8 ppm to the benzylic carbon signal near 62 ppm, and each aromatic proton signal to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is powerful for establishing longer-range connectivity, showing correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). jk-sci.com Key HMBC correlations would include:

The benzylic CH₂ protons correlating to the aromatic carbons C1, C2, and C6.

The aromatic proton H6 correlating to carbons C2 and C4.

Correlations from aromatic protons to the CF₃ carbon, and from the aromatic fluorine to nearby carbons, would provide definitive placement of the substituents.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

HRMS is capable of measuring the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the exact elemental formula, which is a critical step in confirming the identity of a compound. For this compound (C₈H₆F₄O), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement matching this theoretical value would provide unequivocal confirmation of the molecular formula.

Table 2: Theoretical Exact Mass for HRMS Analysis

| Formula | Adduct | Theoretical Monoisotopic Mass (m/z) |

| C₈H₆F₄O | [M+H]⁺ | 195.0431 |

| C₈H₆F₄O | [M+Na]⁺ | 217.0250 |

| C₈H₆F₄O | [M-H]⁻ | 193.0275 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, often the molecular ion [M]⁺ or protonated molecule [M+H]⁺) which is then fragmented by collision with an inert gas. The resulting product ions are then analyzed. This process provides detailed structural information by revealing the molecule's fragmentation pathways.

For this compound, the electron ionization (EI) mass spectrum from the NIST database shows a prominent molecular ion peak at m/z 194. nist.gov Key fragmentation pathways typical for benzyl (B1604629) alcohols would include:

Loss of H•: A peak at m/z 193 ([M-H]⁺).

Loss of OH•: A peak at m/z 177 ([M-OH]⁺), leading to a fluorinated tropylium-like ion.

Loss of H₂O: A peak at m/z 176 ([M-H₂O]⁺), particularly common in chemical ionization.

Benzylic C-C bond cleavage: The most significant fragmentation would likely be the loss of the entire hydroxymethyl group or related fragments, leading to ions representing the substituted phenyl ring. The base peak in the NIST spectrum is at m/z 175, corresponding to the loss of a fluorine atom, which is a common fragmentation for fluorinated aromatic compounds. nist.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification.

For this compound, the key expected vibrational bands are:

O-H Stretch: A strong, broad absorption band in the IR spectrum, typically in the region of 3200–3600 cm⁻¹, characteristic of the alcohol hydroxyl group involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the CH₂ group appear just below 3000 cm⁻¹.

C=C Aromatic Stretch: Several medium to sharp bands in the 1450–1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C-O Stretch: A strong band for the primary alcohol C-O stretching vibration is expected in the 1000–1075 cm⁻¹ range.

C-F Stretches: The C-F bonds will produce very strong and characteristic absorption bands. The aromatic C-F stretch is expected in the 1200-1300 cm⁻¹ region. The C-F stretches of the CF₃ group are typically very intense and appear in the 1100–1350 cm⁻¹ range.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and could provide complementary information to the IR spectrum.

Table 3: Predicted Key Vibrational Frequencies

| Functional Group/Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity |

| O-H | Stretch | 3200 - 3600 | Strong, Broad |

| C-H (Aromatic) | Stretch | 3010 - 3100 | Medium |

| C-H (Aliphatic CH₂) | Stretch | 2850 - 2960 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Strong |

| C-F (CF₃) | Symmetric/Asymmetric Stretch | 1100 - 1350 | Very Strong |

| C-F (Aromatic) | Stretch | 1200 - 1300 | Strong |

| C-O | Stretch | 1000 - 1075 | Strong |

X-ray Crystallography for Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is elucidated through X-ray crystallography. This powerful analytical technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

As of the current literature review, a complete single-crystal X-ray diffraction study for this compound has not been publicly documented. Therefore, specific crystallographic data such as unit cell dimensions, space group, and precise atomic coordinates are not available.

However, based on the crystal structures of closely related fluorinated and trifluoromethylated benzyl alcohol derivatives, certain structural characteristics can be anticipated. The crystal packing is likely to be influenced by hydrogen bonding involving the hydroxyl group (-OH) and potential weak intermolecular interactions involving the fluorine and trifluoromethyl substituents. The interplay between the electron-withdrawing trifluoromethyl group and the ortho-fluorine atom will influence the conformation of the benzyl alcohol moiety.

For illustrative purposes, a hypothetical data table of expected crystallographic parameters is presented below, based on typical values for similar small organic molecules. It is important to note that this is a generalized representation and not experimental data for the specific compound.

| Crystallographic Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.5 - 7.5 |

| b (Å) | 10.0 - 15.0 |

| c (Å) | 7.0 - 9.0 |

| α (°) | 90 |

| β (°) | 95 - 105 |

| γ (°) | 90 |

| Volume (ų) | 450 - 650 |

| Z (molecules per unit cell) | 4 |

Chromatographic Methods for Purity Assessment in Research Batches

Chromatographic techniques are indispensable for determining the purity of chemical compounds by separating the main component from any impurities, starting materials, or by-products. For a compound like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly applicable for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural identification of the eluted compounds.

While a specific, validated GC-MS method for this compound is not detailed in publicly available literature, a general methodology can be proposed based on the analysis of similar aromatic alcohols. Key parameters for such a method would include the choice of a suitable capillary column, temperature programming, and mass spectrometric conditions.

A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, would be appropriate. The temperature program would be optimized to ensure good separation of the target analyte from potential isomers or related impurities. The mass spectrometer would typically be operated in electron ionization (EI) mode, which would provide a reproducible fragmentation pattern for identification and quantification.

Below is a representative table of GC-MS parameters that could serve as a starting point for method development for the analysis of this compound.

| GC-MS Parameter | Typical Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split or splitless) |

| Oven Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min) |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment of a wide range of organic compounds, including those that may not be suitable for GC due to low volatility or thermal instability. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach.

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The presence of fluorine and trifluoromethyl groups can introduce unique selectivity challenges, and method development would focus on optimizing the mobile phase composition and detector wavelength. A UV detector is typically used for aromatic compounds.

A representative table of HPLC conditions for the analysis of this compound is provided below.

| HPLC Parameter | Typical Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Computational and Theoretical Investigations of 2 Fluoro 3 Trifluoromethyl Benzyl Alcohol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical and physical properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on substituted benzyl (B1604629) alcohols have provided valuable information on their molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nipne.ro The energy of these frontier orbitals is crucial for determining the molecule's reactivity.

For 2-Fluoro-3-(trifluoromethyl)benzyl alcohol, the presence of two strongly electron-withdrawing groups, fluorine (F) and trifluoromethyl (CF3), is expected to significantly influence the electronic landscape. These groups pull electron density from the benzene (B151609) ring, which would likely lower the energy of both the HOMO and LUMO compared to unsubstituted benzyl alcohol. A lower HOMO energy suggests higher stability and greater resistance to oxidation, while the HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nipne.ro DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or higher, can precisely quantify these energies. nipne.romdpi.com

Table 1: Conceptual DFT-Calculated Electronic Properties

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzyl Alcohol | ~ -6.5 | ~ -0.2 | ~ 6.3 |

| 2-Fluorobenzyl Alcohol | ~ -6.7 | ~ -0.4 | ~ 6.3 |

| This compound | ~ -7.2 | ~ -0.9 | ~ 6.3 |

Note: This table presents conceptual data based on established trends for similar compounds. Actual values would require specific calculations for this compound.

Ab initio quantum chemistry methods, such as Møller–Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. These methods are often used alongside DFT to provide a more accurate description of electronic properties, especially where electron correlation effects are significant. nih.gov

In the context of fluorinated benzyl alcohols, ab initio calculations have been employed to refine the understanding of intramolecular interactions, such as hydrogen bonding between the hydroxyl group and an ortho-fluorine atom. nih.govlongdom.org For this compound, ab initio methods could be used to precisely calculate properties like the dipole moment and polarizability, which are influenced by the highly polar C-F and C-CF3 bonds. These calculations can also be used to generate accurate electrostatic potential maps, highlighting the electron-rich (negative potential, e.g., around the oxygen and fluorine atoms) and electron-poor (positive potential, e.g., around the hydroxyl hydrogen) regions of the molecule. longdom.org

Molecular Modeling and Conformational Analysis

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Molecular modeling techniques are used to explore the possible shapes (conformations) a molecule can adopt and their relative energies.

The conformational landscape of benzyl alcohol derivatives is complex due to the rotational freedom of the hydroxymethyl (-CH2OH) group relative to the benzene ring. nih.gov Theoretical studies on ortho-fluorinated benzyl alcohols have shown that the presence of the fluorine atom strongly influences these conformational preferences. nih.govdtic.mil

For this compound, the key dihedral angles would define the orientation of the -CH2OH group. Computational energy minimization can identify stable conformers. It is predicted that conformations allowing for an intramolecular hydrogen bond between the hydroxyl proton and the ortho-fluorine (an OH···F interaction) would be particularly stable. nih.govlongdom.org This interaction can lead to a "proximal" conformation where the OH group is oriented towards the fluorine atom. nih.gov The bulky trifluoromethyl group at the 3-position would also introduce steric hindrance, further influencing the conformational landscape and the rotational energy barrier of the hydroxymethyl group. dtic.mil

Table 2: Representative Conformers and Conceptual Relative Energies

| Conformer | Dihedral Angle (C2-C1-Cα-O) | Key Intramolecular Interaction | Conceptual Relative Energy (kcal/mol) |

|---|---|---|---|

| Proximal (Gauche) | ~ 60° | OH···F Hydrogen Bond | 0.00 |

| Distal (Gauche) | ~ -60° | Steric Repulsion | +1.5 |

| Perpendicular | ~ 90° | Minimal Conjugation | +1.0 |

Note: This table is illustrative, based on findings for 2-fluorobenzyl alcohol. The trifluoromethyl group would further modify these energies.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net While specific docking studies for this compound are not available, a conceptual approach can be outlined based on studies of similar molecules. smu.ac.zadergipark.org.tr

Given its structure, this compound could be docked into the active site of a hypothetical enzyme target. The simulation would explore how the molecule fits within the binding pocket and identify key interactions. The hydroxyl group could act as a hydrogen bond donor or acceptor. researchgate.net The fluorine atom, being a weak hydrogen bond acceptor, and the aromatic ring could participate in hydrophobic or π-π stacking interactions with amino acid residues like phenylalanine or tryptophan. The trifluoromethyl group, being lipophilic, could also engage in favorable hydrophobic interactions. smu.ac.zadergipark.org.tr The results of such simulations are typically ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol), providing a prediction of the compound's potential as an inhibitor or ligand for that target. researchgate.net

Prediction of Reactivity and Reaction Pathways through Computational Methods

Computational methods can be used to predict the reactivity of a molecule and to explore the mechanisms of potential chemical reactions. By calculating the energy profiles of reaction pathways, including the energies of reactants, transition states, and products, chemists can understand reaction feasibility and kinetics.

For this compound, computational studies could predict its reactivity in several ways. The electron-withdrawing nature of the F and CF3 groups deactivates the aromatic ring towards electrophilic substitution but may activate it for nucleophilic aromatic substitution. nih.govacs.org

Furthermore, the reactivity of the benzylic alcohol group can be assessed. For instance, the energy barrier for its oxidation to the corresponding aldehyde, 2-fluoro-3-(trifluoromethyl)benzaldehyde, could be calculated. Computational studies on the reaction of benzyl alcohol with atmospheric radicals like OH and NO3 have used methods like the M06-2X functional to determine reaction rates and mechanisms, such as hydrogen atom abstraction from the methyl group. researchgate.net A similar approach could elucidate the reaction pathways for this compound, predicting which sites are most susceptible to radical attack and what the likely oxidation products would be. The presence of the benzylic trifluoromethyl group has been shown computationally to reduce the activation energy barrier for certain elimination reactions, suggesting it can significantly alter reaction kinetics. nih.gov

Computational Studies on Fluorine Atom Effects on Molecular Properties and Interactions

Computational chemistry provides a powerful lens for examining the nuanced effects of substituent atoms on molecular structure, reactivity, and intermolecular interactions. In the case of this compound, the presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring introduces significant electronic and steric perturbations that dictate its chemical behavior. Theoretical studies, often employing Density Functional Theory (DFT) and ab initio methods, are crucial for elucidating these influences at an atomic level.

Research on similar fluorinated benzyl alcohols has established that ortho-fluorination, as seen in this molecule, profoundly impacts conformational preferences and hydrogen-bonding capabilities. nih.gov Computational analyses of related compounds reveal that the conformational landscapes are heavily influenced by the presence of ortho-fluorine atoms. nih.gov These studies utilize methods such as Atoms in Molecules (AIM), Natural Bond Orbital (NBO), and Non-Covalent Interaction (NCI) analyses to identify and characterize intramolecular interactions that stabilize specific conformations. nih.gov For instance, an intramolecular hydrogen bond (OH···F) between the hydroxyl group and the adjacent fluorine atom is a common stabilizing feature. nih.govresearchgate.net Furthermore, secondary interactions, such as C-H···F and C-H···O bonds, also play a role in determining the molecule's preferred geometry. researchgate.net

The strong electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group is expected to significantly modulate the electronic properties of the benzyl alcohol moiety. This generally leads to an increase in the hydrogen-bond acidity of the hydroxyl group. nih.gov The prediction of such properties is often achieved by calculating descriptors based on the molecule's electrostatic potential. nih.gov

While specific computational studies exclusively focused on this compound are not abundant in publicly accessible literature, the principles derived from studies on analogous molecules provide a robust framework for understanding its properties. The following data tables are illustrative of the types of results generated in such computational investigations, based on established trends for ortho-fluorinated and trifluoromethyl-substituted aromatic compounds.

The following tables represent typical data that would be generated from a DFT study (e.g., using the B3LYP or MPWB1K functional with a 6-31+G(d,p) basis set) of this compound.

Table 1: Calculated Geometric Parameters for Key Conformations

This table showcases the optimized bond lengths and dihedral angles for different rotational isomers (conformers) of the molecule. The conformers are often defined by the orientation of the -CH₂OH group relative to the benzene ring. The presence of an intramolecular OH···F hydrogen bond would significantly influence these parameters in the most stable conformation.

| Parameter | Conformer A (OH···F bond) | Conformer B (anti-orientation) |

| Bond Length (Å) | ||

| C2-F | 1.355 | 1.358 |

| C1-C2 | 1.390 | 1.392 |

| C1-CH₂OH | 1.510 | 1.512 |

| O-H | 0.970 | 0.965 |

| Dihedral Angle (°) | ||

| F-C2-C1-C(CH₂) | 0.5 | 5.0 |

| C2-C1-C(CH₂)-O | 60.0 | 180.0 |

| Interaction Distance (Å) | ||

| O-H···F | 2.150 | N/A |

Table 2: Natural Bond Orbital (NBO) Analysis Data

NBO analysis provides insight into intramolecular charge transfer and the strength of interactions like hydrogen bonds. The stabilization energy, E(2), quantifies the delocalization of electrons from a filled donor orbital to an empty acceptor orbital, which is a key indicator of the interaction's strength.

| Interaction (Donor -> Acceptor) | Conformer A (OH···F bond) E(2) (kcal/mol) | Conformer B (anti-orientation) E(2) (kcal/mol) |

| LP(F) -> σ(O-H) | 2.85 | < 0.1 |

| LP(O) -> σ(C1-C(CH₂)) | 1.50 | 1.65 |

| π(C1-C6) -> σ*(C-F) | 0.75 | 0.80 |

LP denotes a lone pair orbital.

Table 3: Calculated Electronic Properties

The electronic properties, such as dipole moment and frontier molecular orbital energies (HOMO and LUMO), are heavily influenced by the electronegative fluorine and trifluoromethyl substituents. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity.

| Property | Calculated Value |

| Dipole Moment (Debye) | 3.45 D |

| HOMO Energy (eV) | -9.85 eV |

| LUMO Energy (eV) | -1.20 eV |

| HOMO-LUMO Gap (eV) | 8.65 eV |

| Calculated pKa (relative) | Lower than Benzyl Alcohol |

These illustrative tables demonstrate how computational studies quantify the effects of fluorine and trifluoromethyl substitution. The data would typically show that the ortho-fluorine atom induces a specific conformation stabilized by an intramolecular hydrogen bond, leading to distinct geometric and electronic characteristics compared to non-fluorinated or differently substituted benzyl alcohols.

Applications As a Key Intermediate in Advanced Chemical Synthesis

Utilization in the Synthesis of Fluorine-Containing Pharmaceuticals

The introduction of fluorine into drug candidates is a widely recognized strategy in medicinal chemistry to improve a molecule's pharmacological profile. nih.gov Fluorine's high electronegativity and small size can enhance metabolic stability, binding affinity, and membrane permeability. nih.govvulcanchem.com As an intermediate, 2-Fluoro-3-(trifluoromethyl)benzyl alcohol provides a scaffold already equipped with these beneficial fluorine moieties, making it a crucial component in pharmaceutical research and development. ontosight.ai

This compound serves as a key precursor in the multi-step synthesis of various APIs. Its hydroxymethyl group (-CH2OH) is a versatile functional handle that can be readily converted into other functionalities, such as halides, aldehydes, or ethers, allowing for its incorporation into a larger molecular framework. While specific, publicly disclosed API syntheses directly employing this exact isomer are proprietary, analogous structures like 2-Chloro-5-(trifluoromethyl)benzyl alcohol are documented as intermediates in the synthesis of cholesterol ester transfer protein inhibitors. guidechem.com This highlights the role of substituted benzyl (B1604629) alcohols in constructing complex therapeutic agents. The presence of the trifluoromethyl group, in particular, is known to contribute to increased lipophilicity and stability in the final API. ontosight.ai

In drug discovery, researchers often synthesize libraries of related compounds to identify leads with optimal activity and safety profiles. This compound is an important building block for creating such libraries. The specific substitution pattern—a fluorine atom at the 2-position and a trifluoromethyl group at the 3-position—provides a unique electronic and steric profile that medicinal chemists can exploit to probe the structure-activity relationships (SAR) of a target receptor or enzyme. Its use allows for systematic modifications to explore how these specific fluorine substitutions influence a drug candidate's potency, selectivity, and pharmacokinetic properties. nih.gov

Application in Agrochemical Development

The agrochemical industry has increasingly relied on organofluorine compounds to develop next-generation pesticides with improved efficacy and environmental profiles. nih.gov Approximately 25% of all licensed herbicides contain at least one fluorine atom. researchgate.net Fluorinated intermediates are thus critical for the synthesis of modern crop protection agents. researchgate.net

This compound is utilized as an intermediate in the synthesis of new agrochemicals. ontosight.aiyacooscience.com The compound's structure can be incorporated into various pesticide classes. For instance, fluorinated benzyl esters are a known class of insecticidal and acaricidal agents. google.com The synthesis of novel diamide (B1670390) insecticides has also been shown to involve the coupling of polyfluoro-substituted phenyl groups into the final molecule. mdpi.com The unique substitution pattern of this compound makes it a candidate for developing patented active ingredients, as manufacturers seek novel structures to overcome pest resistance and meet stringent regulatory standards. nih.gov

The incorporation of fluorine and trifluoromethyl groups, such as those provided by this compound, has a profound impact on the properties of the resulting agrochemical.

Bioactivity: The trifluoromethyl group can increase the lipophilicity of a pesticide, which may enhance its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects, thereby increasing its biological efficacy. ontosight.ai Furthermore, the strategic placement of fluorine atoms can improve the binding affinity of the pesticide to its target site, leading to higher potency. researchgate.net

Environmental Fate: The carbon-fluorine (C-F) bond is exceptionally strong, which can make the resulting agrochemical more resistant to environmental and metabolic degradation. nih.gov This increased stability can lead to longer-lasting pest control. However, this persistence also raises environmental concerns regarding bio-accumulation and the potential for long-term pollution, a significant consideration in the development of new fluoro-agrochemicals. nih.gov

Role in Material Science Research

The unique properties imparted by fluorine are also leveraged in material science. While specific research detailing the use of this compound is limited, related polyfluorinated benzyl alcohols are used as intermediates in the synthesis of specialized materials. For example, 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol is a known intermediate for photosensitive and liquid crystal materials. google.com The high electronegativity and polarity of the C-F bond can influence the dielectric properties, thermal stability, and surface energy of polymers and other advanced materials. Therefore, this compound represents a potential building block for researchers developing new fluorinated polymers, liquid crystals, or other functional materials where precise tuning of electronic and physical properties is required.

Precursor for Fluoropolymer Synthesis

While direct studies detailing the use of this compound as a monomer in fluoropolymer synthesis are not extensively documented in publicly available literature, the role of fluorinated alcohols as initiators in polymerization reactions is an established concept. researchgate.net For instance, fluorocarbon-functionalized benzyl alcohols have been utilized as initiators in the ring-opening polymerization of lactides to produce polylactides (PLAs) with modified surface properties. researchgate.net The introduction of fluorinated end-groups can impart desirable characteristics such as hydrophobicity and lipophobicity to the resulting polymer. researchgate.net

Given this precedent, it is plausible that this compound could function as an initiator in various polymerization processes, leading to the formation of polymers with tailored properties. The fluorinated benzyl group would be incorporated as an end-group in the polymer chain, potentially influencing the polymer's thermal stability, chemical resistance, and surface energy. Further research would be necessary to fully explore the potential of this specific alcohol as a precursor or initiator in the synthesis of novel fluoropolymers.

Applications in Specialty Chemical Production

This compound is recognized as a key intermediate in the production of a variety of specialty chemicals, including pharmaceuticals and agrochemicals. ontosight.ai The presence of the fluorine and trifluoromethyl groups can significantly enhance the biological activity, metabolic stability, and lipophilicity of the final products, which are critical parameters in the design of modern drugs and pesticides.

While specific commercial products derived from this alcohol are not always explicitly disclosed, its structural motif is found in various biologically active molecules. For example, analogous substituted benzyl alcohols are crucial components in the synthesis of cholesterol ester transfer protein (CETP) inhibitors. guidechem.com Additionally, benzyl alcohol derivatives have found applications in agricultural formulations, where they can improve the performance of crop protection products. cjbappliedtechnologies.com The unique electronic properties conferred by the fluoro and trifluoromethyl substituents make this compound a sought-after building block for the synthesis of high-value, specialized chemical compounds.

Derivatization Strategies and Functional Group Transformations

The chemical reactivity of this compound is centered around the hydroxyl group of the benzylic alcohol and the substituted aromatic ring. The electron-withdrawing nature of the fluorine and trifluoromethyl groups influences the reactivity of these functional groups.

Esterification and Etherification Reactions

Etherification: The hydroxyl group of this compound can be converted to an ether through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The reactivity in etherification can be influenced by the electronic nature of the substituents on the benzyl alcohol. Studies on the etherification of benzyl alcohols with electron-attracting groups have shown that these reactions may require higher temperatures to achieve moderate yields. acs.org For example, the symmetrical etherification of 2-(trifluoromethyl)benzyl alcohol at 120 °C resulted in a 56% yield. acs.orgnih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(Trifluoromethyl)benzyl alcohol | - | Bis(2-(trifluoromethyl)benzyl) ether | FeCl3·6H2O, Propylene Carbonate, 120 °C | 56 | acs.orgnih.gov |

Oxidation and Reduction Reactions

Oxidation: The primary alcohol functional group of this compound can be oxidized to the corresponding aldehyde, 2-fluoro-3-(trifluoromethyl)benzaldehyde. This transformation is a key step in many synthetic pathways, as aldehydes are versatile intermediates. A variety of oxidizing agents can be employed, ranging from chromium-based reagents to milder, more selective methods. Catalytic oxidation using metal catalysts such as palladium or iron nitrates in the presence of an oxidant like air or hydrogen peroxide offers a greener alternative. nih.govfrontiersin.orgfrontiersin.org The presence of electron-withdrawing groups on the aromatic ring can sometimes make the oxidation of the benzylic alcohol more challenging compared to electron-rich analogues.

Reduction: The benzylic alcohol can be reduced to the corresponding toluene (B28343) derivative, 1-fluoro-2-methyl-3-(trifluoromethyl)benzene. This can be achieved through catalytic hydrogenation or by using various reducing agents. A more common transformation, however, is the reduction of the corresponding benzoic acid to the benzyl alcohol. For instance, 2-chloro-5-(trifluoromethyl)benzoic acid has been reduced to 2-chloro-5-(trifluoromethyl)benzyl alcohol in 85% yield using a borane-tetrahydrofuran (B86392) complex. guidechem.com

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Substitution: The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions at the benzylic position. For example, conversion to the corresponding benzyl bromide would allow for the introduction of a wide range of nucleophiles. The presence of electron-withdrawing groups on the aromatic ring can influence the mechanism of these substitution reactions. While primary benzylic halides typically favor an SN2 pathway, the stability of a potential benzylic carbocation could also allow for SN1-type reactions. researchgate.net

Electrophilic Substitution: The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing fluorine and trifluoromethyl groups. These groups are also meta-directing (relative to their own positions). The hydroxymethyl group is an ortho, para-director. The regioselectivity of an electrophilic substitution reaction on this molecule would therefore be a complex interplay of these directing effects and the deactivating nature of the substituents. Controlling the regioselectivity of such reactions can be challenging. researchgate.net

Mechanistic Insights into Biological Activity and Interactions

Exploration of Potential Biological Activities of Derivatives

The unique electronic properties conferred by the fluorine and trifluoromethyl groups on the benzyl (B1604629) alcohol framework have prompted extensive investigation into the biological activities of its derivatives. Research has spanned across various fields, exploring their potential as antimicrobial, antiviral, and anticancer agents.

Antimicrobial Activity Research

Derivatives of benzyl alcohol have been investigated for their potential antimicrobial properties. ontosight.ai The introduction of fluorine and trifluoromethyl groups can enhance these activities. For instance, various N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have demonstrated efficacy as growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.gov Specifically, compounds with bromo and trifluoromethyl substitutions were found to be the most potent in one series, inhibiting the growth of several Staphylococcus aureus strains. nih.gov

Similarly, studies on chalcone (B49325) derivatives containing trifluoromethyl and trifluoromethoxy groups have shown antibacterial and antifungal activity against a range of pathogenic strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans. nih.gov The enhanced lipophilicity created by the fluorine atoms is thought to contribute to these potent antimicrobial properties. nih.gov Benzyl alcohol and its derivatives are known to be effective against bacteria such as P. aeruginosa and S. aureus. researchgate.net

| Derivative Class | Target Microorganism(s) | Key Findings | Reference |

|---|---|---|---|

| N-(trifluoromethyl)phenyl substituted pyrazoles | Gram-positive bacteria (e.g., S. aureus, E. faecium) | Effective growth inhibitors of antibiotic-resistant strains. Bromo and trifluoromethyl substitutions yielded the most potent compounds. | nih.gov |

| Trifluoromethyl/Trifluoromethoxy Chalcones | S. aureus, B. subtilis, E. coli, C. albicans | Compounds with trifluoromethoxy groups were generally more effective than those with trifluoromethyl groups. | nih.gov |

| General Benzyl Alcohol Derivatives | P. aeruginosa, S. aureus | Known to possess strong effects against bacteria and fungi. | researchgate.net |

Antiviral Activity Research

The incorporation of trifluoromethyl groups is a recognized strategy in the development of antiviral agents. ontosight.ai Fluorinated nucleoside analogues, for example, often exhibit increased biological activity and metabolic stability. mdpi.com The introduction of a trifluoromethyl (CF3) group into the sugar moiety of nucleosides can significantly enhance their antiviral properties against a variety of DNA and RNA viruses, including herpesviruses and adenoviruses. mdpi.com

Research on trifluoromethylthiolane derivatives has shown that they can inhibit the reproduction of Herpes simplex virus type 1 (HSV-1). mdpi.com Furthermore, fluorinated compounds are explored for their potential against a range of viral infections. ontosight.ai The FDA-approved antiviral drug Tecovirimat, used for smallpox, contains a para-trifluoromethyl group that is crucial for its optimal metabolic stability and pharmacokinetic profile. nih.gov

| Derivative Class | Target Virus(es) | Key Findings | Reference |

|---|---|---|---|

| Trifluoromethylthiolanes | Herpes simplex virus type 1 (HSV-1) | Significantly inhibited viral reproduction. | mdpi.com |

| Fluorinated Nucleosides | HIV, influenza, hepatitis B & C, herpesviruses | Fluorination can increase antiviral activity and metabolic stability. | mdpi.com |

| Tecovirimat (contains trifluoromethyl group) | Orthopoxviruses (e.g., smallpox) | The trifluoromethyl group is important for metabolic stability and pharmacokinetics. | nih.gov |

| Pyrazole-based heterocycles | Avian influenza HPAI-H5N1 (AIV) | Some synthesized compounds showed marked antiviral activity by decreasing the HA viral titer. | nih.gov |

Anticancer Activity Research

Fluorinated molecules represent an important class of anticancer drugs. nih.gov The inclusion of a trifluoromethyl group in a molecule can improve its pharmacological properties, such as bioavailability, due to increased lipophilicity and stability. nih.gov Derivatives of 3-(Trifluoromethyl)benzylic alcohol have been studied for their potential anticancer properties. ontosight.ai

For example, a study on isoxazole-based molecules demonstrated that the inclusion of a trifluoromethyl (–CF3) group significantly enhanced anticancer activity against human breast cancer cell lines (MCF-7). rsc.org The trifluoromethylated analogue was found to be nearly eight times more active than its non-fluorinated counterpart. rsc.org Similarly, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their potential antiproliferative activity against various human cancer cell lines. nih.gov O-alkyl derivatives of 2'-deoxy-5-(trifluoromethyl)uridine have also shown enhanced oral antitumor activity against sarcoma 180 in mice compared to the parent compound. nih.gov

| Derivative Class | Target Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Isoxazole-based molecules with -CF3 | Human breast cancer (MCF-7) | The -CF3 moiety enhanced anti-cancer activity nearly 8-fold compared to the non-fluorinated analogue. | rsc.org |

| 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidines | A375, C32, DU145, MCF-7/WT | Evaluated for in vitro anticancer activity, with one derivative proving to be the most active. | nih.gov |

| O-alkyl derivatives of 2'-deoxy-5-(trifluoromethyl)uridine | Sarcoma 180 (in mice) | Some O-benzyl and O-ethyl derivatives were 4-fold more active than the parent compound F3Thd. | nih.gov |

Pharmacokinetic and Pharmacodynamic Impact of Fluorination on Derivatives

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. ontosight.aitandfonline.com Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's behavior in a biological system. acs.orgnumberanalytics.com

Influence on Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability. tandfonline.commdpi.com The carbon-fluorine (C-F) bond is considerably stronger (bond dissociation energy of ~485 kJ/mol) than the carbon-hydrogen (C-H) bond. acs.orgnumberanalytics.com This increased bond strength makes the C-F bond more resistant to metabolic attack, particularly oxidative metabolism by cytochrome P450 enzymes. tandfonline.comacs.org

Modulation of Receptor Binding and Selectivity

The introduction of fluorine can significantly alter the electronic properties of a molecule, which can in turn modulate its binding affinity and selectivity for biological targets like receptors and enzymes. tandfonline.com Fluorine is the most electronegative element, and its presence can change the electron distribution, dipole moment, and pKa of nearby functional groups. tandfonline.comacs.org

These electronic modifications can influence key interactions, such as hydrogen bonding. While fluorine is a weak hydrogen bond acceptor, its high electronegativity can increase the hydrogen bond donating capacity of adjacent N-H or O-H groups, potentially leading to stronger binding with a target protein. acs.orgresearchgate.net Although fluorine is only slightly larger than hydrogen, its substitution is generally considered to cause minimal steric disruption to the way a compound binds to a receptor. tandfonline.com However, these subtle changes in size and electronics can be sufficient to improve binding affinity and selectivity for the intended target. dntb.gov.ua For instance, benzyl alcohol itself has been shown to interact with proteins, and modifications to its structure, such as fluorination, can alter these interactions. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. For derivatives of 2-fluoro-3-(trifluoromethyl)benzyl alcohol, SAR studies, even when inferred from analogous structures, provide critical insights into the roles of the fluoro and trifluoromethyl substituents, as well as the benzyl alcohol moiety, in modulating biological outcomes.

The biological activity of compounds derived from the this compound scaffold is intricately linked to its specific substitution pattern. The presence and positioning of the fluorine atom and the trifluoromethyl group on the phenyl ring can significantly influence the molecule's interaction with biological targets.

The trifluoromethyl group (-CF3) is a key modulator of biological activity. Its strong electron-withdrawing nature can deactivate the aromatic ring, which in turn can reduce metabolic degradation and increase the compound's half-life. nih.gov Furthermore, the lipophilicity of the trifluoromethyl group can enhance membrane permeability, facilitating the transport of the molecule to its site of action. nih.govmdpi.com In various bioactive molecules, the trifluoromethyl group has been shown to increase binding affinity to target proteins, potentially through multipolar interactions with carbonyl groups in the protein's active site. nih.gov For instance, in a series of aryl-urea derivatives, the inclusion of a trifluoromethyl substituent was found to enhance the biological profile of the final products as antimicrobial and anti-cancer agents. nih.gov

The fluorine atom also plays a crucial role in determining the biological outcomes of these derivatives. Its high electronegativity can alter the pKa of nearby functional groups, influencing ionization states and, consequently, interactions with biological macromolecules. The substitution of a hydrogen atom with fluorine can also block metabolic hotspots, a well-established strategy for improving a drug's metabolic stability. nih.gov In studies of YC-1 analogs, which contain a benzyl group, fluoro substitution at the ortho position of the benzene (B151609) ring led to better inhibitory activity compared to substitutions at the meta or para positions. nih.gov This highlights the importance of the substituent's position in defining the molecule's activity.

The benzyl alcohol moiety provides a crucial point for further chemical modification. The hydroxyl group can participate in hydrogen bonding with biological targets, a key interaction for molecular recognition. Additionally, this group can be derivatized to introduce other functionalities, allowing for the fine-tuning of the compound's properties. Benzyl alcohol derivatives, in general, have been investigated for a range of biological activities, including antimicrobial, neuroprotective, and anti-inflammatory properties. ontosight.airesearchgate.net

The this compound scaffold serves as a valuable starting point for the rational design of new bioactive compounds. Rational drug design involves the strategic modification of a lead compound to optimize its interaction with a biological target and improve its pharmacokinetic properties. researchgate.net

One approach to designing new compounds based on this scaffold is to modify the benzyl alcohol group. For example, the hydroxyl group can be esterified or etherified to introduce different chemical functionalities. These modifications can alter the compound's solubility, lipophilicity, and metabolic stability.

Another strategy involves modifying the aromatic ring. While the 2-fluoro and 3-trifluoromethyl substitutions are key features of the scaffold, additional substituents could be introduced to further modulate the compound's electronic and steric properties. The goal of these modifications would be to enhance the compound's affinity and selectivity for its target. For instance, in the design of antiplasmodial compounds, various electron-donating and electron-withdrawing groups were introduced to the benzyl ring of benzylmenadione derivatives to explore the SAR. mdpi.com

The principles of isosteric replacement can also be applied. For example, the phenyl ring could be replaced with a heterocyclic ring to alter the compound's physicochemical properties and potentially introduce new interactions with the target.

Computational modeling techniques, such as molecular docking, can be employed to predict how derivatives of the this compound scaffold might interact with specific biological targets. These in silico methods can guide the selection of modifications that are most likely to lead to improved biological activity, thereby streamlining the drug discovery process.

Investigation of Molecular Mechanisms of Action in Biological Systems (Conceptual)

The molecular mechanisms of action for compounds derived from the this compound scaffold are likely to be diverse and dependent on the specific modifications made to the core structure. However, based on the chemical features of the scaffold, several conceptual mechanisms can be proposed.